Cas no 920366-28-5 (N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-yl)methylpropanamide)
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-yl)methylpropanamide Chemical and Physical Properties
Names and Identifiers
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- N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide
- AKOS024475399
- 920366-28-5
- F2898-1249
- N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide
- N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)propanamide
- VU0505195-1
- N-(5-Methoxy-2-benzothiazolyl)-N-[(tetrahydro-2-furanyl)methyl]propanamide
- N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-yl)methylpropanamide
-
- Inchi: 1S/C16H20N2O3S/c1-3-15(19)18(10-12-5-4-8-21-12)16-17-13-9-11(20-2)6-7-14(13)22-16/h6-7,9,12H,3-5,8,10H2,1-2H3
- InChI Key: AKDCXIFXVHUTEF-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=CC(OC)=CC=C2S1)CC1CCCO1)(=O)CC
Computed Properties
- Exact Mass: 320.11946368g/mol
- Monoisotopic Mass: 320.11946368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 79.9Ų
Experimental Properties
- Density: 1.260±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 457.6±41.0 °C(Predicted)
- pka: 2.16±0.10(Predicted)
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-yl)methylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2898-1249-2μmol |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide |
920366-28-5 | 90%+ | 2μl |
$57.0 | 2023-04-30 | |
| Life Chemicals | F2898-1249-5μmol |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide |
920366-28-5 | 90%+ | 5μl |
$63.0 | 2023-04-30 | |
| Life Chemicals | F2898-1249-10μmol |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide |
920366-28-5 | 90%+ | 10μl |
$69.0 | 2023-04-30 | |
| Life Chemicals | F2898-1249-1mg |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide |
920366-28-5 | 90%+ | 1mg |
$54.0 | 2023-04-30 | |
| Life Chemicals | F2898-1249-2mg |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide |
920366-28-5 | 90%+ | 2mg |
$59.0 | 2023-04-30 | |
| Life Chemicals | F2898-1249-3mg |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide |
920366-28-5 | 90%+ | 3mg |
$63.0 | 2023-04-30 | |
| Life Chemicals | F2898-1249-4mg |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide |
920366-28-5 | 90%+ | 4mg |
$66.0 | 2023-04-30 | |
| Life Chemicals | F2898-1249-5mg |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide |
920366-28-5 | 90%+ | 5mg |
$69.0 | 2023-04-30 | |
| Life Chemicals | F2898-1249-10mg |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]propanamide |
920366-28-5 | 90%+ | 10mg |
$79.0 | 2023-04-30 |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-yl)methylpropanamide Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-yl)methylpropanamide
Comprehensive Overview of N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-yl)methylpropanamide (CAS No. 920366-28-5)
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-yl)methylpropanamide, identified by its CAS No. 920366-28-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the benzothiazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of both methoxy and oxolan (tetrahydrofuran) groups in its structure enhances its potential for interaction with biological targets, making it a subject of interest in drug discovery and development.
In recent years, the scientific community has shown increasing interest in benzothiazole derivatives due to their applications in medicinal chemistry. Researchers are particularly focused on their role as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-yl)methylpropanamide structure is unique because it combines a propanamide moiety with a benzothiazole core, which may contribute to its stability and bioavailability. This combination is often explored in the context of central nervous system (CNS) drug development, a hot topic in modern pharmacology.
The synthesis of CAS No. 920366-28-5 involves multi-step organic reactions, including condensation and cyclization processes. Its molecular weight and logP value suggest moderate lipophilicity, which is a desirable property for compounds intended to cross the blood-brain barrier. This characteristic aligns with current trends in neurotherapeutic research, where scientists are actively seeking compounds with optimized pharmacokinetic profiles. The compound's potential as a small-molecule modulator of protein-protein interactions is another area of exploration, given the growing emphasis on targeted therapies in oncology and neurodegenerative diseases.
From an analytical perspective, N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-yl)methylpropanamide can be characterized using advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods are crucial for quality control in pharmaceutical manufacturing, a sector where precision and reproducibility are paramount. The compound's UV-visible absorption spectrum also makes it suitable for photophysical studies, which are relevant to the development of fluorescent probes for biological imaging—a rapidly advancing field in diagnostic medicine.
The pharmacological potential of CAS No. 920366-28-5 is further underscored by its structural similarity to known ATP-competitive inhibitors. This feature has sparked investigations into its possible applications for metabolic disorders and age-related diseases, both of which are high-priority areas in global health research. Additionally, the compound's hydrogen-bonding capacity and steric properties make it a candidate for fragment-based drug design, a strategy that has gained traction in the era of computational chemistry and virtual screening.
In the context of green chemistry, researchers are examining sustainable synthesis routes for N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-yl)methylpropanamide to minimize environmental impact. This aligns with the pharmaceutical industry's shift toward eco-friendly manufacturing practices. The compound's stability under various pH conditions also makes it suitable for formulation studies, particularly for oral drug delivery systems, which remain the most preferred administration route among patients.
As the demand for personalized medicine grows, compounds like CAS No. 920366-28-5 are being evaluated for their compatibility with 3D-printed pharmaceuticals and nanocarrier systems. These cutting-edge technologies require molecules with specific physicochemical properties, and early studies suggest this benzothiazole derivative may meet several of these criteria. Its potential role in combination therapies is another avenue of exploration, especially for complex diseases requiring multi-target approaches.
The intellectual property landscape surrounding N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-yl)methylpropanamide indicates active research, with several patents filed for related analogs. This reflects the compound's commercial viability and the pharmaceutical industry's interest in novel chemical entities with therapeutic potential. As research progresses, more data will emerge about its structure-activity relationships and possible clinical applications, positioning it as a compound to watch in coming years.
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